molecular formula C8H16S B13070843 1-Cyclobutylbutane-1-thiol

1-Cyclobutylbutane-1-thiol

Cat. No.: B13070843
M. Wt: 144.28 g/mol
InChI Key: QUPUNLIIRWMCJV-UHFFFAOYSA-N
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Description

1-Cyclobutylbutane-1-thiol is an organic compound characterized by a cyclobutyl group attached to a butane chain, which is further bonded to a thiol group (-SH). This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylbutane with a sulfur nucleophile. For instance, the reaction of an alkyl halide with sodium hydrosulfide can yield the desired thiol compound . The reaction typically occurs under mild conditions, often in the presence of a polar solvent like ethanol.

Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylbutane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclobutylbutane-1-disulfide.

    Reduction: Thiols can be reduced to form corresponding hydrocarbons.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

1-Cyclobutylbutane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutylbutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function. This reactivity is often exploited in the development of drugs and other therapeutic agents.

Comparison with Similar Compounds

1-Cyclobutylbutane-1-thiol can be compared with other thiol-containing compounds, such as:

    1-Butanethiol: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.

    Cyclobutylmethanethiol: Contains a cyclobutyl group but differs in the position of the thiol group.

    Cyclopentylbutane-1-thiol: Contains a cyclopentyl group instead of a cyclobutyl group, leading to different steric and electronic properties.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

1-cyclobutylbutane-1-thiol

InChI

InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3

InChI Key

QUPUNLIIRWMCJV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCC1)S

Origin of Product

United States

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